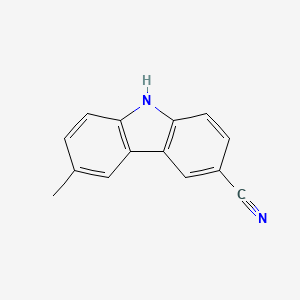
6-Methyl-9H-carbazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-9H-carbazole-3-carbonitrile is an organic compound with the molecular formula C14H10N2 It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9H-carbazole-3-carbonitrile typically involves the reaction of 6-methylcarbazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-Methyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-3-carbonitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-3-carbonitrile derivatives with various oxidation states.
Reduction: 6-Methyl-9H-carbazole-3-amine.
Substitution: Functionalized carbazole derivatives with different substituents on the carbazole ring.
科学的研究の応用
6-Methyl-9H-carbazole-3-carbonitrile has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It is employed in the development of novel polymers and materials with unique optoelectronic properties.
作用機序
The mechanism of action of 6-Methyl-9H-carbazole-3-carbonitrile in its applications involves its ability to participate in electron transfer processes. In organic electronics, it acts as an electron donor, facilitating charge transport. In pharmaceuticals, its mechanism of action depends on the specific drug it is incorporated into, often involving interactions with molecular targets such as enzymes or receptors.
類似化合物との比較
Similar Compounds
9H-Carbazole-3-carbonitrile: Similar in structure but lacks the methyl group at the 6-position.
1,3,6,8-Tetramethyl-carbazole: A derivative with additional methyl groups, used in thermally activated delayed fluorescence (TADF) emitters.
2,6-Bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine: A hybrid compound used in phosphorescent OLEDs.
Uniqueness
6-Methyl-9H-carbazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in OLEDs and other optoelectronic devices.
特性
分子式 |
C14H10N2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
6-methyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C14H10N2/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14(12)16-13/h2-7,16H,1H3 |
InChIキー |
PLRXIADOLXRWGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


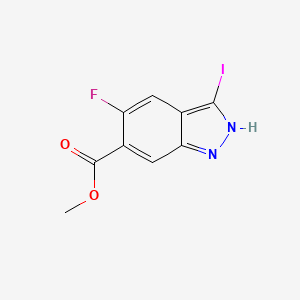
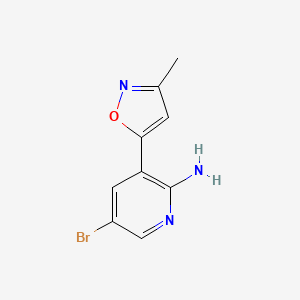

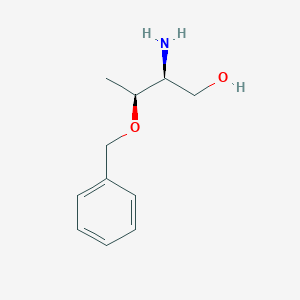
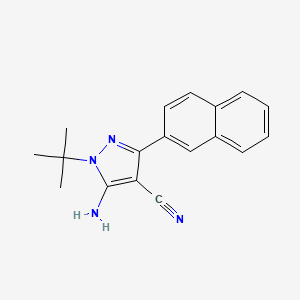
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)

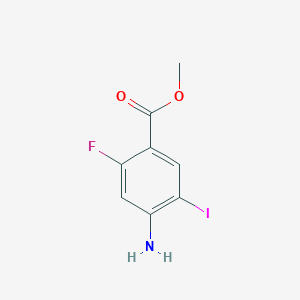
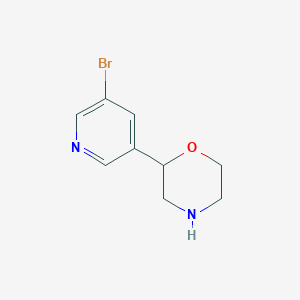
![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)
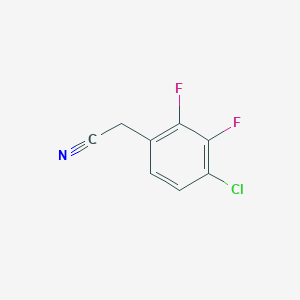
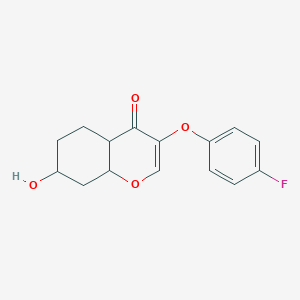

![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
